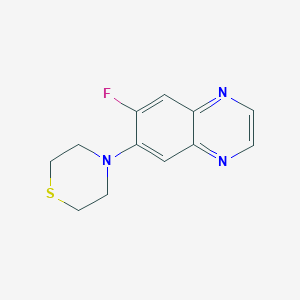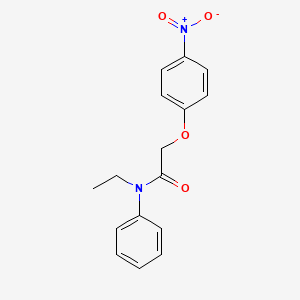
4-chlorobenzyl N-(phenylsulfonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorobenzyl N-(phenylsulfonyl)glycinate is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a glycine derivative that has been found to exhibit potent biological activity, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-chlorobenzyl N-(phenylsulfonyl)glycinate is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes or proteins involved in cancer cell proliferation, fungal growth, bacterial infection, or viral replication. It may also modulate the expression of certain genes or signaling pathways involved in cell survival, apoptosis, or inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chlorobenzyl N-(phenylsulfonyl)glycinate depend on its specific target and mode of action. For example, in cancer cells, it may induce cell cycle arrest, DNA damage, or apoptosis, leading to tumor growth inhibition. In fungi, it may disrupt the cell membrane or cell wall, leading to fungal cell death. In bacteria, it may interfere with bacterial cell division or protein synthesis, leading to bacterial growth inhibition. In viruses, it may inhibit viral replication or maturation, leading to viral load reduction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chlorobenzyl N-(phenylsulfonyl)glycinate in lab experiments include its high potency, broad-spectrum activity, and low toxicity. It can be easily synthesized in large quantities and purified for further use. However, its limitations include its poor solubility in water, which may affect its bioavailability and pharmacokinetics. It may also exhibit off-target effects or toxicity in non-target cells or tissues, which may limit its clinical application.
Orientations Futures
For research on 4-chlorobenzyl N-(phenylsulfonyl)glycinate include the following:
1. Identification of its specific targets and mode of action in different biological systems.
2. Optimization of its chemical structure to improve its pharmacokinetics, solubility, and selectivity.
3. Evaluation of its efficacy and safety in animal models and clinical trials.
4. Investigation of its potential use in combination with other drugs or therapies for synergistic effects.
5. Elucidation of its role in the pathogenesis of various diseases and its potential as a diagnostic or prognostic biomarker.
6. Exploration of its potential use in other fields such as agriculture, food preservation, or environmental protection.
In conclusion, 4-chlorobenzyl N-(phenylsulfonyl)glycinate is a promising chemical compound that has shown potent biological activity in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound may lead to the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
The synthesis of 4-chlorobenzyl N-(phenylsulfonyl)glycinate involves the reaction of 4-chlorobenzylamine with N-(phenylsulfonyl)glycine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation mechanism and yields 4-chlorobenzyl N-(phenylsulfonyl)glycinate as the final product. The purity of the product can be enhanced through recrystallization or column chromatography.
Applications De Recherche Scientifique
4-chlorobenzyl N-(phenylsulfonyl)glycinate has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit potent anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antifungal, antibacterial, and antiviral properties. Additionally, it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(4-chlorophenyl)methyl 2-(benzenesulfonamido)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-13-8-6-12(7-9-13)11-21-15(18)10-17-22(19,20)14-4-2-1-3-5-14/h1-9,17H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKAOORTZRDIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5816682.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)
![N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5816702.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)



![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5816735.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B5816748.png)
![5-methyl-3-(4-methylphenyl)-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5816757.png)
![N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5816758.png)